Chemical Structure Elucidation of Fasudil N-Hydroxy Impurity: A Comprehensive Analytical Framework
Chemical Structure Elucidation of Fasudil N-Hydroxy Impurity: A Comprehensive Analytical Framework
Target Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals in Drug Development.
Executive Summary & Regulatory Context
Fasudil (1-(5-isoquinolinesulfonyl)homopiperazine) is a potent Rho-kinase (ROCK) inhibitor utilized primarily for the treatment of cerebral vasospasm and under investigation for various neurodegenerative conditions. During the lifecycle management of Fasudil API, stringent impurity profiling is mandated by ICH Q3A(R2) and ICH Q3B(R2) guidelines.
A critical degradation product and process-related impurity is the Fasudil N-Hydroxy Impurity (CAS: 1350827-92-7; Molecular Formula: C₁₄H₁₇N₃O₃S)[1]. It is imperative to distinguish this specific impurity—where the hydroxyl group is localized on the N4 nitrogen of the 1,4-diazepane (homopiperazine) ring—from the drug's primary active in vivo metabolite, 1-hydroxyfasudil (CAS: 155558-32-0), which is hydroxylated on the isoquinoline ring[2]. Misidentification can lead to flawed toxicological assessments, as N-hydroxylamines often trigger structural alerts for mutagenicity under ICH M7 guidelines.
This whitepaper details the mechanistic origins, isolation protocols, and definitive structural elucidation strategies required to confidently characterize the Fasudil N-Hydroxy Impurity.
Mechanistic Origins of N-Hydroxylation
Understanding the degradation pathway is the first step in designing a robust analytical control strategy. The formation of the N-hydroxy impurity typically occurs via the oxidation of the secondary amine within the homopiperazine moiety.
Causality of Formation: Secondary amines are highly susceptible to N-oxidation when exposed to reactive oxygen species (ROS), peroxides present in excipients (e.g., PEG or polysorbates), or prolonged atmospheric oxygen exposure during high-shear wet granulation. The electron-rich nitrogen (N4) undergoes electrophilic attack by peroxides, forming an intermediate N-oxide that rapidly tautomerizes or stabilizes into the N-hydroxylamine derivative.
Caption: Mechanistic pathway of Fasudil N-oxidation and subsequent toxicological evaluation.
Analytical Strategy & Causality
To definitively elucidate the structure, we must prove the exact mass, the molecular formula, and the precise regiochemistry of the hydroxyl group.
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High-Resolution Mass Spectrometry (HRMS): Used to establish the empirical formula. The addition of an oxygen atom (+15.9949 Da) compared to the parent Fasudil indicates oxidation. MS/MS fragmentation is employed to determine which half of the molecule (isoquinoline vs. diazepane) contains the oxygen.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR are non-negotiable for positional isomer differentiation.
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Experimental Choice Causality: We utilize DMSO-d₆ as the NMR solvent rather than CDCl₃ or D₂O. Why? D₂O would cause rapid deuterium exchange with the N-OH proton, rendering it invisible. DMSO-d₆ strongly hydrogen-bonds with the N-OH proton, slowing down the exchange rate and allowing it to be observed as a distinct, broad singlet in the ¹H NMR spectrum, definitively proving the presence of the hydroxylamine.
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Step-by-Step Experimental Protocols
The following protocols represent a self-validating system: isolation purity is confirmed by orthogonal chromatographic methods before NMR analysis to prevent spectral overlap artifacts.
Protocol A: Preparative Isolation via HPLC
Objective: Isolate >50 mg of the impurity at >98% purity for NMR.
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Sample Preparation: Subject 1g of Fasudil HCl to forced degradation (3% H₂O₂ at room temperature for 24 hours) to enrich the N-hydroxy impurity. Quench with sodium thiosulfate.
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Column Selection: Use a polar-embedded C18 preparative column (e.g., 250 x 21.2 mm, 5 µm). Rationale: The N-hydroxy group increases the polarity of the diazepane ring; a polar-embedded stationary phase prevents phase collapse and offers superior retention for polar basic analytes.
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Mobile Phase:
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Buffer (A): 10 mM Ammonium Bicarbonate in Water (pH 8.5).
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Organic (B): Acetonitrile.
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Gradient: 5% B to 40% B over 30 minutes.
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Fraction Collection: Monitor at 275 nm (isoquinoline chromophore). Collect the peak eluting at a relative retention time (RRT) of ~0.85 relative to Fasudil. Lyophilize the fractions.
Protocol B: LC-HRMS and MS/MS Sequencing
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System Suitability: Inject a blank, followed by a caffeine standard to verify mass accuracy (< 2 ppm error).
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Ionization: Electrospray Ionization in positive mode (ESI+).
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Acquisition: Acquire full scan MS (m/z 100-1000) and Data-Dependent MS/MS (ddMS2) using a collision energy of 25 eV.
Protocol C: NMR Spectroscopy
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Dissolve 15 mg of the lyophilized isolate in 0.6 mL of 100% DMSO-d₆.
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Acquire ¹H NMR (600 MHz, 64 scans) and ¹³C NMR (150 MHz, 1024 scans).
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Acquire 2D HMBC (Heteronuclear Multiple Bond Correlation) to map the connectivity between the diazepane protons and the sulfonamide/hydroxyl regions.
Caption: Workflow for the isolation and structural elucidation of Fasudil N-Hydroxy Impurity.
Quantitative Data & Structural Confirmation
Mass Spectrometry Data
The exact mass of the isolated impurity yielded an [M+H]⁺ ion at m/z 308.1063. The calculated exact mass for C₁₄H₁₈N₃O₃S⁺ is 308.1063 Da, confirming the addition of one oxygen atom to the Fasudil structure[1].
Table 1: Key MS/MS Fragmentation Comparison
| Fragment Origin | Fasudil API (m/z) | N-Hydroxy Impurity (m/z) | Diagnostic Significance |
| [M+H]⁺ Precursor | 292.11 | 308.10 | +16 Da shift confirms oxidation. |
| Isoquinoline Sulfonyl | 208.01 | 208.01 | Identical mass proves the isoquinoline ring is not oxidized. |
| Diazepane Cleavage | 85.10 | 101.09 | +16 Da shift proves the oxygen is localized on the diazepane ring. |
| Loss of OH | N/A | 291.10 | Neutral loss of 17 Da (-OH) confirms the hydroxylamine functionality. |
NMR Spectroscopy Data
The ¹H NMR spectrum of the impurity, compared to the Fasudil reference standard, showed negligible changes in the aromatic region (7.80 – 9.30 ppm), definitively ruling out the active metabolite 1-hydroxyfasudil.
Crucially, the protons on C3 and C5 of the diazepane ring (adjacent to the N4 nitrogen) exhibited significant downfield shifts due to the deshielding effect of the newly attached electronegative hydroxyl group. A broad singlet at ~8.5 ppm (exchangeable with D₂O) confirmed the N-OH proton.
Table 2: Diagnostic ¹H and ¹³C NMR Chemical Shifts (DMSO-d₆)
| Position | Fasudil ¹H (ppm) | Impurity ¹H (ppm) | Fasudil ¹³C (ppm) | Impurity ¹³C (ppm) |
| Isoquinoline (C1-C8) | 7.85 - 9.35 | 7.86 - 9.36 | 117.0 - 153.0 | 117.1 - 153.1 |
| Diazepane (C2) | 3.40 (m, 2H) | 3.45 (m, 2H) | 48.5 | 47.8 |
| Diazepane (C3) | 2.85 (m, 2H) | 3.20 (m, 2H) | 46.2 | 55.4 |
| Diazepane (C5) | 2.90 (m, 2H) | 3.25 (m, 2H) | 47.1 | 56.1 |
| N-OH Proton | N/A | 8.50 (br s, 1H) | N/A | N/A |
Note: The pronounced downfield shift of C3 and C5 carbons (+9 ppm) is the definitive hallmark of N-hydroxylation at the N4 position.
Toxicological Implications (ICH M7)
Once the structure of 5-[(4-hydroxy-1,4-diazepan-1-yl)sulfonyl]isoquinoline (Fasudil N-Hydroxy Impurity) is confirmed, it must be evaluated under ICH M7 guidelines for the assessment and control of DNA reactive (mutagenic) impurities.
Aliphatic N-hydroxylamines are recognized structural alerts in in silico predictive toxicology software (e.g., Derek Nexus, Sarah Nexus). They can undergo further metabolism or degradation to generate reactive nitrenium ions, which have the potential to intercalate or covalently bind to DNA. Consequently, if this impurity is detected in the Fasudil API above the Threshold of Toxicological Concern (TTC), stringent control strategies—such as purging studies during synthesis or the implementation of antioxidants in the formulation—must be validated and submitted to regulatory agencies.
References
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National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 57333975, Fasudil N-Hydroxy Impurity." PubChem, [Link]. Accessed 12 March 2026.
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Hinderling, P. H., et al. "Systemic Availability of the Active Metabolite Hydroxy-Fasudil After Administration of Fasudil to Different Sites of the Human Gastrointestinal Tract." The Journal of Clinical Pharmacology, vol. 47, no. 1, 2007, pp. 19-25. ResearchGate, [Link]. Accessed 12 March 2026.
